Cas no 32730-60-2 (3-(iodomethyl)tetrahydropyran)
3-(iodomethyl)tetrahydropyran Chemical and Physical Properties
Names and Identifiers
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- 3-(iodomethyl)oxane
- 2H-Pyran, tetrahydro-3-(iodomethyl)-
- 3-(iodomethyl)tetrahydropyran
- 3-(Iodomethyl)tetrahydro-2H-pyran
- 32730-60-2
- SY322988
- AS-78992
- DB-405765
- Tetrahydro-3-(iodomethyl)-2H-pyran
- P20725
- MFCD30623825
- starbld0044999
- SCHEMBL1986240
-
- MDL: MFCD30623825
- Inchi: 1S/C6H11IO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2
- InChI Key: UFXLWDZIZHVRJG-UHFFFAOYSA-N
- SMILES: C1OCCCC1CI
Computed Properties
- Exact Mass: 225.98546g/mol
- Monoisotopic Mass: 225.98546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 9.2Ų
3-(iodomethyl)tetrahydropyran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB556275-1 g |
3-(Iodomethyl)tetrahydropyran; . |
32730-60-2 | 1g |
€723.00 | 2023-04-13 | ||
| eNovation Chemicals LLC | D658709-1G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 95% | 1g |
$495 | 2024-07-21 | |
| eNovation Chemicals LLC | D658709-5G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 95% | 5g |
$1490 | 2024-07-21 | |
| eNovation Chemicals LLC | D658709-10G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 95% | 10g |
$2480 | 2024-07-21 | |
| eNovation Chemicals LLC | D658709-25G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 95% | 25g |
$4320 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1770-1G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 97% | 1g |
¥ 2,640.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1770-5G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 97% | 5g |
¥ 7,920.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1770-10G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 97% | 10g |
¥ 13,200.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1770-25G |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 97% | 25g |
¥ 26,400.00 | 2023-04-13 | |
| eNovation Chemicals LLC | D658709-100mg |
3-(iodomethyl)tetrahydropyran |
32730-60-2 | 95% | 100mg |
$155 | 2025-02-20 |
3-(iodomethyl)tetrahydropyran Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xiongfei Zheng,Xuefeng Huang,Yuanzhou Song,Yanhui Guo RSC Adv., 2015,5, 105618-105621
Additional information on 3-(iodomethyl)tetrahydropyran
Introduction to 3-(iodomethyl)tetrahydropyran (CAS No. 32730-60-2)
3-(iodomethyl)tetrahydropyran, with the chemical formula C₇H₁₁IO and CAS number 32730-60-2, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This tetrahydropyran derivative features an iodomethyl group, making it a valuable intermediate in the construction of complex molecular frameworks. Its unique structural properties and reactivity have positioned it as a key player in synthetic methodologies, particularly in the development of biologically active molecules.
The utility of 3-(iodomethyl)tetrahydropyran stems from its ability to participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and ring-opening processes. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in pharmaceuticals and agrochemicals. The iodomethyl group, in particular, serves as a versatile handle for further functionalization, enabling chemists to access a diverse array of derivatives with tailored properties.
In recent years, the demand for efficient synthetic routes has driven innovation in the use of 3-(iodomethyl)tetrahydropyran. One notable application is its role in constructing polycyclic systems, which are often found in natural products and drug candidates. For instance, studies have demonstrated its efficacy in the preparation of fused ring structures, such as those seen in antifungal agents and anti-inflammatory drugs. The ability to introduce iodomethyl groups at strategic positions allows for the controlled assembly of these complex scaffolds, facilitating the discovery of novel therapeutic entities.
Moreover, the reactivity of 3-(iodomethyl)tetrahydropyran has been leveraged in transition metal-catalyzed reactions. Palladium and copper catalysts, in particular, have been employed to facilitate cross-coupling reactions that would otherwise be challenging. These reactions include Suzuki-Miyaura couplings, Stille couplings, and Heck reactions, which are instrumental in linking aryl or vinyl groups to form more intricate molecular architectures. Such methodologies have found broad applicability in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity.
Recent advancements in synthetic chemistry have also highlighted the role of 3-(iodomethyl)tetrahydropyran in flow chemistry applications. Flow systems offer advantages such as improved scalability and reproducibility, making them attractive for industrial processes. By integrating this compound into continuous flow protocols, researchers can achieve higher yields and purities while minimizing waste generation. This aligns with the growing emphasis on green chemistry principles and sustainable manufacturing practices.
The pharmaceutical industry has been particularly keen on exploring the potential of 3-(iodomethyl)tetrahydropyran due to its versatility in drug discovery. For example, it has been utilized in the synthesis of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The ability to modify the tetrahydropyran core with various substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability. Such modifications are often necessary to enhance drug efficacy and minimize side effects.
In addition to its role as a building block, 3-(iodomethyl)tetrahydropyran has been investigated for its potential applications in material science. Researchers have explored its incorporation into polymers and coatings to impart specific functionalities. For instance, polymers functionalized with iodomethyl groups can undergo further cross-linking or polymerization reactions, leading to materials with enhanced mechanical strength or thermal stability. These applications underscore the broad utility of this compound beyond traditional pharmaceuticals.
The synthesis of 3-(iodomethyl)tetrahydropyran itself is another area of active research. Modern synthetic approaches have focused on developing more efficient and environmentally benign methods for its production. Catalytic processes that minimize byproduct formation are particularly desirable, given the increasing regulatory scrutiny on chemical manufacturing practices. Advances in catalysis have enabled the production of high-purity 3-(iodomethyl)tetrahydropyran, ensuring its reliability as an intermediate in downstream applications.
Future directions for research on 3-(iodomethyl)tetrahydropyran may include exploring its use in photoredox catalysis and other emerging reaction paradigms. The integration of light-driven processes into synthetic workflows offers new opportunities for bond formation and functionalization that complement traditional methods. Such innovations could further expand the toolkit available to synthetic chemists working on complex molecular targets.
In conclusion,3-(iodomethyl)tetrahydropyran (CAS No. 32730-60-2) remains a cornerstone compound in organic synthesis due to its versatility and reactivity. Its applications span across pharmaceuticals, materials science, and industrial chemistry, underscoring its importance as a synthetic intermediate. As research continues to uncover new methodologies and applications,3-(iodomethyl)tetrahydropyran is poised to play an even greater role in shaping the future of chemical innovation.
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